molecular formula C8H8ClNO2S B2884594 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride CAS No. 1691781-05-1

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride

Cat. No.: B2884594
CAS No.: 1691781-05-1
M. Wt: 217.67
InChI Key: CYSUAEMYJUZSHK-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride is a chemical building block designed for research applications, particularly in medicinal chemistry and materials science. This reagent incorporates a fused cyclopentapyridine core, a structure featured in compounds studied as novel corrosion inhibitors for carbon steel . The reactive sulfonyl chloride group is a versatile handle for constructing sulfonamide derivatives, a functional group prevalent in pharmaceutical agents . As such, this compound serves as a critical intermediate for researchers synthesizing novel small-molecule inhibitors targeting biological pathways, such as the HIF-1 signaling pathway relevant in cancer , or for developing new functional materials. Handling this material requires appropriate safety precautions. It is expected to share similar hazardous properties as other sulfonyl chlorides, which can cause severe skin burns and eye damage . Researchers should consult the Safety Data Sheet for detailed handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSUAEMYJUZSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization Route

The diazonium intermediate’s instability necessitates low temperatures (0–5°C) and rapid workup. Catalytic CuCl enhances the electrophilic substitution of chlorine, though its efficacy in bicyclic systems requires verification.

Direct Sulfonation-Chlorination

Using sub-stoichiometric PCl₅ (0.8–0.9 equiv) reduces 5-chloro byproduct formation. Excess PCl₅ promotes ring chlorination, necessitating precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

    Sulfinic Acids: Formed by reduction reactions.

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for various enzymes and receptors.

    Materials Science: Employed in the synthesis of polymers and materials with specific properties, such as corrosion inhibitors and conductive materials.

    Biological Studies: Used in the study of biological pathways and mechanisms, particularly those involving sulfonylation reactions.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The compound can inhibit enzyme activity by modifying active site residues or interfere with receptor function by binding to specific sites.

Comparison with Similar Compounds

Structural and Functional Group Variations

The sulfonyl chloride derivative is part of a broader family of 6,7-dihydro-5H-cyclopenta[b]pyridine analogs. Key structural analogs include:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPD derivatives) : These feature a nitrile (-CN) group instead of sulfonyl chloride. The nitrile group enhances electron density on the pyridine ring, influencing adsorption behavior on metal surfaces .
  • Multi-substituted cyclopenta[b]pyridines : Derivatives with aryl, thiophene, or halogen substituents (e.g., 5a–5e in ) exhibit varied electronic and steric properties, modulating their reactivity and inhibition efficiency .

Corrosion Inhibition Performance

The sulfonyl chloride derivative’s corrosion inhibition efficiency in acidic media (e.g., sulfuric acid) is inferred from studies on structurally related CAPD carbonitriles. CAPD derivatives achieve 97.7% inhibition efficiency on carbon steel via mixed adsorption (physisorption and chemisorption) governed by the Langmuir isotherm . The sulfonyl chloride analog likely exhibits lower efficiency due to reduced electron density on the pyridine ring (sulfonyl groups are electron-withdrawing), which weakens metal-inhibitor interactions. In contrast, thiophene-substituted cyclopenta[b]pyridines (e.g., 5a–5e) show enhanced inhibition due to sulfur’s lone-pair donation .

Adsorption and Computational Insights

  • CAPD carbonitriles : Density functional theory (DFT) simulations reveal high adsorption energy (-347 kJ/mol) on Fe(110) surfaces, driven by nitrile and pyridine lone pairs .
  • Sulfonyl chloride derivative : Expected to have lower adsorption energy due to electron withdrawal by -SO₂Cl, reducing orbital overlap with metal surfaces.
  • Thiophene-substituted analogs : Monte Carlo simulations predict stronger adsorption via sulfur-metal coordination, improving protective film formation .

Key Research Findings

Functional Group Impact : The sulfonyl chloride group prioritizes reactivity (e.g., nucleophilic substitution) over corrosion inhibition, unlike nitriles or thiophenes, which optimize surface adsorption .

Synthesis Scalability : Sulfonyl chloride derivatives require additional sulfonation steps compared to one-pot CAPD syntheses, affecting industrial feasibility .

Thermodynamic Stability : Protonated forms of cyclopenta[b]pyridines in acidic media stabilize adsorption, but sulfonyl groups may destabilize the protonated state, reducing inhibition longevity .

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride is a heterocyclic compound characterized by a cyclopentane ring fused to a pyridine ring, with a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a pharmacophore in drug design.

The compound can be synthesized through various methods, including cyclocondensation reactions of appropriate precursors. The introduction of the sulfonyl chloride group is typically achieved via the reaction of sulfonic acids or sulfonyl chlorides under acidic or basic conditions. The unique structure of this compound allows it to participate in nucleophilic substitution reactions, oxidation, and cyclization, which are essential for its biological activity .

The biological activity of this compound primarily arises from its electrophilic nature due to the sulfonyl chloride group. This allows the compound to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and receptors. The modification of active site residues can lead to inhibition of enzyme activity or interference with receptor function.

Inhibition Studies

Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for some derivatives have been reported as low as 0.04 μmol, indicating potent anti-inflammatory activity .

Case Studies

  • Anti-inflammatory Activity : A study investigated several pyridine derivatives, including those related to this compound, for their ability to suppress COX-2 activity. The results demonstrated that certain derivatives significantly reduced the production of prostaglandin E2 (PGE2), highlighting their potential as anti-inflammatory agents .
  • Enzyme Inhibition : Another study focused on the synthesis and biological evaluation of cyclopenta[b]pyridine derivatives for their inhibitory effects on phosphodiesterase enzymes. These compounds showed promising results in inhibiting PDE4D with selectivity and potency comparable to established drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Substituents on the pyridine ring significantly affect the compound's reactivity and biological profile. For example:

  • Electron-withdrawing groups enhance electrophilicity and may increase enzyme inhibition.
  • Alkyl substitutions can improve solubility and bioavailability .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameFunctional GroupBiological Activity
This compoundSulfonyl chlorideEnzyme inhibitor; anti-inflammatory potential
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileCarbonitrileModerate enzyme inhibition; less reactive
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfinic acidSulfinic acidLower reactivity; potential for different pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via sulfonation of the parent heterocycle using chlorosulfonic acid, followed by treatment with thionyl chloride (SOCl₂) to generate the sulfonyl chloride moiety. Key parameters include temperature control (5–10°C during sulfonation to avoid side reactions) and stoichiometric excess of SOCl₂ (1.5–2.0 eq.) . For derivatives, cyclocondensation of substituted enamines with cyclopentanone precursors under high-pressure conditions (e.g., 10 kbar) improves regioselectivity and reduces reaction time .
  • Data : Elemental analysis for intermediates (e.g., C: 74.23%, H: 5.57%, N: 4.56%, S: 10.43%) confirms purity .

Q. How can researchers characterize the structural integrity of this compound derivatives?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Characteristic shifts for the cyclopenta[b]pyridine core (e.g., δ 1.43 ppm for ethoxy groups, δ 160–165 ppm for aromatic carbons) .
  • IR spectroscopy : Peaks at 2214 cm⁻¹ (C≡N stretch) and 1605 cm⁻¹ (C=N) for nitrile-containing derivatives .
  • Elemental analysis : Deviations >0.3% in carbon or sulfur content suggest impurities .

Q. What are the stability considerations for handling sulfonyl chloride derivatives under laboratory conditions?

  • Methodology : Store at 2–8°C in airtight, moisture-free containers. Avoid prolonged exposure to light, as sulfonyl chlorides hydrolyze readily to sulfonic acids. For solutions, use anhydrous solvents (e.g., dry DCM or THF) and inert atmospheres (N₂/Ar) .

Q. How can researchers address low yields during purification of sulfonyl chloride intermediates?

  • Methodology : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. For persistent impurities, repurify via acid-base extraction (e.g., wash with 2N HCl to remove unreacted amines) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges in synthesizing substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives?

  • Methodology :

  • Electronic directing groups : Introduce electron-withdrawing groups (e.g., -CN, -SO₂Cl) at position 3 to direct electrophilic substitution to position 4 .
  • High-pressure synthesis : Scalable protocols (10 kbar) enhance cyclization efficiency for benzo-fused derivatives (e.g., 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine) .

Q. How do electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The sulfonyl chloride group acts as a strong electrophile. Reactivity trends:

  • Aromatic amines : Proceed via SNAr mechanism in pyridine solvent at 0–5°C, yielding sulfonamides with >75% efficiency .
  • Aliphatic thiols : Use DMF as a base to neutralize HCl byproducts, improving conversion rates .

Q. What analytical approaches resolve discrepancies in NMR data for cyclopenta[b]pyridine derivatives?

  • Case study : For 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl) derivatives, observed δ 1.43 ppm (CH₃-CH₂-O) in DMSO-d₆ may split due to restricted rotation. Use variable-temperature NMR (VT-NMR) to confirm dynamic effects .

Q. How can computational modeling predict the electronic properties of sulfonyl chloride derivatives for drug discovery?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) map frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Correlate with experimental IR and UV-Vis data for validation .

Q. What green chemistry principles apply to scaling up 6,7-dihydro-5H-cyclopenta[b]pyridine syntheses?

  • Methodology :

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalysis : Palladium-catalyzed cross-coupling reduces stoichiometric metal waste (e.g., Suzuki-Miyaura reactions) .

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